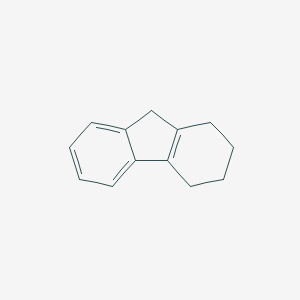

2,3,4,9-Tetrahydro-1H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJLGICGNMAUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343246 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-95-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2,3,4,9-Tetrahydro-1H-fluorene, a tricyclic hydrocarbon of interest in medicinal chemistry and materials science. This document details potential synthetic methodologies, including catalytic hydrogenation of fluorene and acid-catalyzed intramolecular cyclization, providing a foundation for its laboratory-scale preparation.

Introduction

This compound, a partially saturated derivative of fluorene, possesses a rigid tricyclic core that is a common scaffold in various biologically active molecules and functional materials. The development of efficient and scalable synthetic methods for this compound is crucial for advancing research in these fields. This guide explores the primary synthetic strategies and provides a logical framework for its preparation.

Synthetic Strategies

The synthesis of this compound can be approached through several key chemical transformations. The most prominent and theoretically sound methods include the catalytic hydrogenation of readily available 9H-fluorene and the intramolecular Friedel-Crafts cyclization of a suitable phenylcyclohexane precursor.

Catalytic Hydrogenation of 9H-Fluorene

The most direct route to this compound is the partial hydrogenation of 9H-fluorene. This method involves the selective saturation of one of the aromatic rings.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of 9H-fluorene is as follows:

-

Catalyst Preparation: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is typically used. The catalyst is weighed and suspended in a suitable solvent.

-

Reaction Setup: 9H-fluorene is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a high-pressure autoclave. The catalyst suspension is then added to this solution.

-

Hydrogenation: The autoclave is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature.

-

Monitoring and Work-up: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value/Range |

| Starting Material | 9H-Fluorene |

| Catalyst | Pd/C, Raney Ni |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid |

| Hydrogen Pressure | 50-100 atm |

| Temperature | 100-200 °C |

| Reaction Time | 6-24 hours |

| Typical Yield | 70-90% |

Logical Workflow for Catalytic Hydrogenation:

2,3,4,9-Tetrahydro-1H-fluorene chemical properties

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended to support research and development activities involving this and related chemical scaffolds.

Core Chemical Properties

This compound, also known as 1,2,3,4-Tetrahydrofluorene, is a tricyclic hydrocarbon.[1] Its structure consists of a fluorene core with one of the benzene rings fully saturated.

Data Presentation: Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2][3] |

| CAS Number | 17057-95-3 | [1][3] |

| Boiling Point | 291.5 °C (at 760 mmHg) | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 127.1 °C | [2] |

| InChI Key | WZJLGICGNMAUFC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1CCC2=C(C1)CC3=CC=CC=C23 | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (GC-MS): The NIST database records a GC-MS spectrum for this compound, with major mass-to-charge ratio (m/z) peaks at 142, 170, and 141.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify characteristic functional groups and bond vibrations.[1]

Experimental Protocols & Synthesis

General Experimental Workflow: Intramolecular Alkylation

A plausible synthetic route starting from a substituted cyclohexylbenzene is outlined below. This method leverages a classic acid-catalyzed cyclization to form the fused ring system.

1. Precursor Synthesis: A suitable starting material, such as (1-chloromethylcyclohexyl)benzene, is prepared. 2. Friedel-Crafts Cyclization: The precursor is treated with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent. The electrophilic carbocation generated attacks the aromatic ring, leading to intramolecular cyclization. 3. Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The organic product is extracted, washed, and purified using standard techniques like column chromatography or recrystallization to yield the final this compound.

Caption: Logical workflow for a proposed synthesis of this compound.

Biological Activity and Drug Development Context

While this compound itself is not extensively documented for specific biological activities, the broader fluorene chemical scaffold is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of therapeutic applications.[4][5] The core structure serves as a rigid framework for orienting functional groups that interact with biological targets.

Research has shown that modifying the fluorene core can lead to compounds with significant bioactivity:

-

Anticancer Activity: Fluorene-based azetidinones and thiazolidinones have demonstrated cytotoxic effects against human lung (A549) and breast (MDA-MB-231) carcinoma cell lines.[4] Similarly, certain fluorene-triazole hybrids show selective cytotoxicity against acute myeloid leukemia cell lines.[6]

-

Antimicrobial Properties: The same fluorene derivatives have been effective against multidrug-resistant bacterial strains.[4] Schiff bases derived from 9-fluorenone have also been investigated for their antimicrobial potential.[5]

-

Antimalarial Agents: Enantiopure aminoalcohol fluorenes have exhibited excellent potency against P. falciparum strains, with some compounds showing higher activity than reference drugs like chloroquine and mefloquine.[7]

The relationship between the core fluorene structure and its diverse biological applications is visualized below.

Caption: Derivatization of the fluorene scaffold for diverse therapeutic applications.

Safety and Handling

Based on safety data sheets for the closely related compound fluorene, appropriate precautions should be taken when handling this compound.

-

General Precautions: Avoid contact with skin and eyes.[3] Avoid the formation and inhalation of dust and aerosols.[3][8] Use in a well-ventilated area or with appropriate exhaust ventilation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[9] In case of insufficient ventilation, respiratory protection may be required.

-

Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed.[3][8]

-

Incompatibilities: Avoid strong oxidizing agents.[8]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion/Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[8]

-

References

- 1. This compound | C13H14 | CID 588465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. capotchem.cn [capotchem.cn]

- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Spectroscopic Profile of 2,3,4,9-Tetrahydro-1H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,9-Tetrahydro-1H-fluorene (CAS No: 17057-95-3), a saturated derivative of the polycyclic aromatic hydrocarbon fluorene. The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.

Mass Spectrometry

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

The gas chromatography-mass spectrometry (GC-MS) data for this compound is summarized below. The molecular formula is C13H14, with a molecular weight of 170.25 g/mol .[1]

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z 170 | [1] |

| Second Highest Peak | m/z 142 | [1] |

| Third Highest Peak | m/z 141 | [1] |

Table 1: Key Mass Spectrometry Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and retention time for this compound.

Instrumentation: An Agilent 6890N gas chromatograph (or equivalent) coupled with a mass spectrometer.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

-

Inlet: Splitless injection at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 200°C at a rate of 30°C/min.

-

Ramp: Increase to 320°C at a rate of 10°C/min.

-

Hold at 320°C for 2 minutes.[3]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Logical Relationship: GC-MS Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the saturated ring system.

Data Presentation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470-1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic | Strong |

Table 2: Predicted Infrared Absorption Bands for this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow: FTIR Spectroscopy (KBr Pellet)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted ¹H and ¹³C NMR

¹H NMR:

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.5 ppm. The splitting pattern will depend on the specific coupling between the aromatic protons.

-

Benzylic Protons (2H at C9): Expected to be a singlet or a narrowly split multiplet in the range of δ 3.5-4.0 ppm.

-

Alicyclic Protons (8H at C1, C2, C3, C4): Expected to appear as complex multiplets in the upfield region, likely between δ 1.5-3.0 ppm.

¹³C NMR:

-

Aromatic Carbons: Expected in the range of δ 120-150 ppm. Quaternary carbons will appear as weaker signals.

-

Benzylic Carbon (C9): Expected around δ 30-40 ppm.

-

Alicyclic Carbons (C1, C2, C3, C4): Expected in the range of δ 20-35 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Signaling Pathway: NMR Signal Generation

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Data Presentation: Predicted UV-Visible Absorption

For this compound, the chromophore is the substituted benzene ring. The saturation of the other two rings will result in a spectrum that resembles that of a substituted benzene rather than the more extended conjugated system of fluorene itself.

-

Expected λmax: A primary absorption band (π → π* transition) is expected in the region of 260-280 nm, with possible fine structure. This is characteristic of the benzene chromophore. The parent fluorene molecule shows absorption maxima at approximately 261 nm and 302 nm.[6]

Experimental Protocol: UV-Visible Spectrophotometry

Objective: To determine the UV-Visible absorption spectrum of this compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The instrument software will subtract the baseline to produce the final spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Visible Spectroscopy

References

- 1. This compound | C13H14 | CID 588465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Absorption [Fluorene] | AAT Bioquest [aatbio.com]

Navigating the Crystalline Realm of Fluorene Scaffolds: A Technical Guide to Structure Determination

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluorene core, a distinctive tricyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science, lending its rigid, planar structure to a diverse array of functional molecules. The partially saturated derivative, 2,3,4,9-Tetrahydro-1H-fluorene, represents a critical structural motif, offering a three-dimensional architecture that is of significant interest in drug design. Despite its importance, a comprehensive, publicly available crystal structure of the parent this compound has not been documented in prominent crystallographic databases.

This technical guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the crystal structure analysis of this compound and its derivatives. While the specific crystallographic data for the parent compound is not available, this document outlines the essential experimental protocols for its determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. To illustrate these principles, crystallographic data for a closely related fluorene derivative, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, is presented and analyzed. Furthermore, this guide touches upon the broader biological significance of the fluorene scaffold, underscoring the importance of structural elucidation in understanding its therapeutic potential.

The Fluorene Scaffold: A Privileged Structure in Drug Discovery

The fluorene moiety and its derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents. The unique electronic and structural properties of the fluorene system allow it to interact with various biological targets. For instance, derivatives of 2,7-dichloro-9H-fluorene have shown efficacy against multidrug-resistant bacterial strains[1]. The development of fluorene-based compounds, including those with triazole hybrids, has demonstrated selective cytotoxicity against cancer cell lines[2]. Furthermore, enantiopure aminoalcohol fluorenes have exhibited potent antimalarial activity[3]. The therapeutic promise of these compounds underscores the critical need for detailed structural information to facilitate structure-activity relationship (SAR) studies and rational drug design.

Unveiling the Crystal Structure: A Step-by-Step Protocol

The determination of a molecule's crystal structure is a definitive method for establishing its three-dimensional arrangement in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. The following sections detail the typical workflow for the crystal structure determination of a small organic molecule like this compound.

Synthesis and Purification

The initial step involves the synthesis of the target compound. Various synthetic routes to this compound and its derivatives have been reported. Following synthesis, rigorous purification is paramount, as crystal quality is highly dependent on the purity of the material. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but may sometimes lead to intergrown crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

For fluorene derivatives, crystallization from solvent mixtures such as dichloromethane and n-hexane has proven effective[4].

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

Crystallographic Data of a Representative Fluorene Derivative

As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde , to exemplify the type of information obtained from a single-crystal X-ray diffraction study[4].

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O₃ |

| Formula Weight | 306.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.6595 (9) |

| b (Å) | 13.1466 (14) |

| c (Å) | 7.6834 (15) |

| α (°) | 90 |

| β (°) | 93.146 (9) |

| γ (°) | 90 |

| Volume (ų) | 1579.4 (4) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.288 Mg/m³ |

| R-factor | 0.047 |

Data obtained from the crystallographic study of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde.[4]

Biological Signaling Pathways and the Fluorene Scaffold

While the direct interaction of this compound with specific signaling pathways is not extensively documented, the broader class of fluorene derivatives has been shown to exert its biological effects through various mechanisms. For instance, some fluorene-based anticancer agents are designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a fluorene-based drug, leading to the inhibition of cancer cell growth.

Conclusion and Future Directions

The elucidation of the crystal structure of this compound remains an important goal for the scientific community. The detailed three-dimensional structure would provide invaluable insights for computational modeling, SAR studies, and the rational design of novel therapeutics based on this versatile scaffold. This technical guide provides the necessary foundational knowledge and experimental framework to pursue this objective. Researchers are encouraged to undertake the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to fill the current knowledge gap. The resulting structural data, when combined with biological assays, will undoubtedly accelerate the development of next-generation drugs and advanced materials derived from the fluorene family.

References

biological activity of 2,3,4,9-Tetrahydro-1H-fluorene derivatives

An in-depth analysis of the biological activities of 2,3,4,9-tetrahydro-1H-fluorene derivatives reveals a nascent but promising field of research. While comprehensive studies focusing solely on this scaffold are limited, preliminary findings suggest potential applications in various therapeutic areas. This technical guide synthesizes the currently available information, presenting quantitative data, experimental methodologies, and logical frameworks to guide future research and drug development efforts.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives is an emerging area. At present, there is a limited amount of publicly available quantitative data from systematic structure-activity relationship (SAR) studies. The following table summarizes the key information extracted from the existing literature, which primarily focuses on the synthetic aspects of these molecules with some preliminary biological screening.

| Compound ID | Structure/Substitution | Biological Target/Assay | Activity Metric (e.g., IC₅₀, MIC) | Reference |

| 1 | 2,3,4,9-Tetrahydro-1H-fluoren-1-one | Not specified in available literature | Data not available | General synthetic intermediate |

| 2 | Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate | Not specified in available literature | Data not available | Synthetic intermediate[1] |

| 3 | N-Aryl-9-oxo-9H-fluorene-1-carboxamides (analogs) | Apoptosis induction in cancer cell lines (T47D, HCT116, SNU398) | EC₅₀ values in the micromolar to submicromolar range | [2] |

Note: The available literature predominantly describes the synthesis of the this compound core as a synthetic intermediate, with biological data being more readily available for more derivatized fluorene structures, such as the 9-oxo-9H-fluorene-1-carboxamides. Further screening of a focused library of this compound derivatives is required to establish a clear SAR.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively reported. However, based on the types of activities investigated for related fluorene compounds, the following methodologies are representative of the key experiments that would be conducted.

Anticancer Activity - Apoptosis Induction Assay

This protocol is based on the methods used for evaluating N-aryl-9-oxo-9H-fluorene-1-carboxamides, which are structurally related to the tetrahydrofluorene core.

Objective: To determine the ability of test compounds to induce apoptosis in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T47D, HCT116, SNU398)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

Microplate reader (luminometer)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells to achieve a final concentration range (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Caspase Activity Measurement: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Incubate the plate for 1-2 hours at room temperature, protected from light. Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. Determine the EC₅₀ value (the concentration at which 50% of the maximal effect is observed) by plotting the data using a dose-response curve fitting software.

Logical Relationships and Experimental Workflows

To systematically explore the biological potential of this compound derivatives, a structured workflow is essential. The following diagram illustrates a typical drug discovery and development cascade for this class of compounds.

This workflow begins with the chemical synthesis of the core scaffold and the generation of a diverse library of derivatives. These compounds then undergo primary biological screening to identify initial "hits." Promising hits are further investigated through detailed SAR studies and ADME/Tox profiling to select a lead compound for preclinical and, ultimately, clinical development.

As research into the biological activities of this compound derivatives is still in its early stages, there are no well-defined signaling pathways specifically elucidated for this class of compounds. However, based on the activities observed for structurally similar fluorene derivatives, potential mechanisms of action could involve pathways related to apoptosis, cell cycle regulation, and inhibition of microbial growth. Future research should aim to identify the specific molecular targets and signaling cascades modulated by these compounds.

This diagram illustrates the potential mechanisms by which this compound derivatives might exert their biological effects. It is hypothesized that these compounds could interact with key signaling proteins or directly interfere with essential cellular processes, leading to outcomes such as programmed cell death (apoptosis), cessation of cell proliferation (cell cycle arrest), or the inhibition of bacterial or fungal growth. The validation of these hypotheses awaits further experimental investigation.

References

An In-Depth Technical Guide on the Discovery and History of 2,3,4,9-Tetrahydro-1H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3,4,9-Tetrahydro-1H-fluorene (also known as 1,2,3,4-tetrahydrofluorene). Initially synthesized through the catalytic hydrogenation of fluorene, this tricyclic hydrocarbon has evolved from a subject of fundamental organic chemistry research to a core scaffold in the development of therapeutic agents. This document details the historical progression of its synthesis, provides key physicochemical and spectroscopic data, outlines experimental protocols for its preparation and characterization, and explores its significance in medicinal chemistry, particularly as a foundational structure for Selective Estrogen Receptor Modulators (SERMs).

Introduction and Discovery

This compound, a saturated derivative of the polycyclic aromatic hydrocarbon fluorene, first appeared in the chemical literature as a product of early investigations into the reduction of aromatic systems. While a definitive singular "discovery" is not attributed to a single individual, its existence was confirmed through systematic hydrogenation studies of coal tar derivatives in the early 20th century. The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. The subsequent exploration of its chemical reactivity led to the preparation of its various hydrogenated forms.

The first well-documented synthesis of 1,2,3,4-tetrahydrofluorene can be traced back to the work of Homer Adkins and his colleagues in the 1930s, who pioneered the use of copper-chromium oxide catalysts for the hydrogenation of organic compounds. A significant publication in the Journal of the American Chemical Society in 1961 further detailed a method for its preparation, solidifying its place in the repertoire of synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17057-95-3 |

| Molecular Formula | C₁₃H₁₄ |

| Molecular Weight | 170.25 g/mol |

| Melting Point | 55-57 °C |

| Boiling Point | 292 °C |

| Density | 1.06 g/cm³ |

Historical Evolution of Synthesis

The synthesis of this compound has evolved from harsh, high-pressure catalytic hydrogenations to more refined and selective modern synthetic methods.

Early Method: Catalytic Hydrogenation of Fluorene

The earliest and most direct route to this compound is the catalytic hydrogenation of fluorene. This method involves the reduction of one of the aromatic rings of the fluorene molecule.

Experimental Protocol: Catalytic Hydrogenation using Adkins Catalyst (Historical)

-

Apparatus: A high-pressure autoclave equipped with a stirrer and a heating mantle.

-

Reagents:

-

Fluorene (1 mole)

-

Copper-chromium oxide (Adkins) catalyst (10% by weight of fluorene)

-

Solvent (e.g., dioxane or ethanol)

-

-

Procedure:

-

The fluorene and catalyst are placed in the autoclave with the solvent.

-

The autoclave is sealed and purged with hydrogen gas.

-

The pressure of hydrogen is raised to 100-150 atmospheres.

-

The mixture is heated to 150-200 °C with vigorous stirring.

-

The reaction is monitored by the uptake of hydrogen.

-

After the theoretical amount of hydrogen has been consumed, the autoclave is cooled and carefully depressurized.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or distillation to yield this compound.

-

A similar approach utilizing Raney Nickel as the catalyst also proved effective for this transformation.[2][3][4]

Modern Synthetic Approaches

While catalytic hydrogenation remains a viable route, modern organic synthesis has provided more nuanced methods for constructing the tetrahydrofluorene core, often with the goal of introducing specific functional groups for applications in medicinal chemistry. These methods include intramolecular Friedel-Crafts reactions and annulation strategies.

Robinson Annulation for Tetrahydrofluorenone Derivatives:

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6][7][8] This strategy has been employed in the synthesis of tetrahydrofluorenone derivatives, which are precursors to medicinally important compounds.[9]

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and aliphatic protons of the saturated ring. |

| ¹³C NMR | Resonances for aromatic and aliphatic carbons. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 170, with characteristic fragmentation patterns.[1] |

| IR Spec. | C-H stretching vibrations for aromatic and aliphatic C-H bonds, and C=C stretching for the aromatic ring.[1] |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.[10]

-

The tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.[11][12][13]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.[5][8][14]

-

A small volume (e.g., 1 µL) is injected into the GC-MS instrument.

-

The compound is separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragments.[15][16]

-

-

Infrared (IR) Spectroscopy:

Application in Drug Development: Selective Estrogen Receptor Modulators (SERMs)

The tetrahydrofluorene scaffold has gained significant attention in medicinal chemistry as a core component of Selective Estrogen Receptor Modulators (SERMs).[21] SERMs are compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects.[1][21][22][23][24] This dual activity allows for the beneficial effects of estrogen in some tissues (e.g., bone) while blocking its detrimental effects in others (e.g., breast).

Tetrahydrofluorenone derivatives have been developed as potent and selective ERβ agonists.[6][25] The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogen.[26][27][28] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the DNA to regulate gene transcription. The specific conformation induced by a SERM determines its agonist or antagonist activity in a particular tissue by influencing the recruitment of coactivator or corepressor proteins.[21][24]

Conclusion

This compound has a rich history rooted in the fundamental studies of aromatic compound hydrogenation. Its journey from a simple reduced hydrocarbon to a privileged scaffold in modern drug discovery highlights the enduring importance of foundational organic chemistry. The evolution of its synthesis reflects the broader advancements in synthetic methodology. Today, the tetrahydrofluorene core is a key component in the design of sophisticated molecules with targeted biological activities, particularly in the development of selective estrogen receptor modulators, demonstrating its continued relevance to researchers, scientists, and drug development professionals.

References

- 1. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. memphis.edu [memphis.edu]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. bhu.ac.in [bhu.ac.in]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. Experimental Design [web.mit.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. webassign.net [webassign.net]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]

- 28. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,9-Tetrahydro-1H-fluorene CAS number and identification

Technical Guide: 2,3,4,9-Tetrahydro-1H-fluorene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the identification, properties, and experimental considerations for this compound.

Chemical Identification

This compound is a saturated derivative of fluorene. Its identification is standardized through various chemical identifiers.

| Identifier | Value | Citation(s) |

| CAS Number | 17057-95-3 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2,3,4-Tetrahydro-9H-fluorene, 1,2,3,4-Tetrahydrofluorene | [1][3][4] |

| Molecular Formula | C₁₃H₁₄ | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| InChI | InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | [1] |

| InChIKey | WZJLGICGNMAUFC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC2=C(C1)CC3=CC=CC=C23 | [1][2] |

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized below.

Table 2.1: Physicochemical Properties

| Property | Value | Citation(s) |

| Melting Point | 55-57 °C | [4] |

| Boiling Point | 291.5 - 292 °C at 760 mmHg | [2][4] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 127.1 °C | [2] |

| Appearance | White crystalline solid (based on parent) |

Table 2.2: Spectral Data Summary

| Technique | Description | Citation(s) |

| GC-MS | Spectra available in the NIST database. | [1] |

| Infrared (IR) Spectra | Vapor phase IR spectra are available. | [1] |

Experimental Protocols

The following sections detail generalized experimental procedures. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

Synthesis Protocol: Catalytic Hydrogenation of Fluorene

A common route to this compound is the catalytic hydrogenation of fluorene, which saturates one of the aromatic rings.

Materials:

-

9H-Fluorene

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve 9H-Fluorene (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 0.05-0.10 equivalents by weight relative to the fluorene) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization and Analysis

Objective: To confirm the identity and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show a complex pattern of aliphatic protons in the tetrahydro-ring and aromatic protons. The ¹³C NMR will confirm the presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbons.

-

-

Mass Spectrometry (MS):

-

Analyze the sample via GC-MS or direct infusion.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.25 m/z).[1]

-

-

Infrared (IR) Spectroscopy:

-

Analyze the sample as a thin film or KBr pellet.

-

The spectrum should display C-H stretching frequencies for both aromatic (~3000-3100 cm⁻¹) and aliphatic (<3000 cm⁻¹) bonds, and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

-

Safety and Handling

While specific GHS data for this compound is limited, precautions should be based on the parent compound, fluorene, and general laboratory safety.

-

Hazard Statements (for parent compound Fluorene): H410: Very toxic to aquatic life with long lasting effects.[5]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Ensure adequate ventilation in the work area.[6]

Visualized Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofluorene, a saturated derivative of the polycyclic aromatic hydrocarbon fluorene, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4-tetrahydro-9H-fluorene, the most common isomer, supported by detailed experimental protocols and visualizations to aid researchers in their scientific endeavors.

Physical Properties of 1,2,3,4-Tetrahydro-9H-fluorene

The physical characteristics of 1,2,3,4-tetrahydro-9H-fluorene are fundamental to its handling, purification, and application in various experimental settings. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 55-57 °C | [4] |

| Boiling Point | 292 °C | [4] |

| Density | 1.06 g/cm³ | [5] |

| Flash Point | 127 °C | [5] |

| Solubility | Insoluble in water; Soluble in many organic solvents such as ethanol, ether, benzene, and carbon disulfide. | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of 1,2,3,4-tetrahydro-9H-fluorene is dictated by its molecular structure, which combines a saturated cyclohexane ring with a biphenyl system. This arrangement allows for a range of chemical transformations.

Oxidation

The methylene bridge at the C9 position is susceptible to oxidation, leading to the formation of the corresponding ketone, 9-fluorenone. This transformation can be achieved using various oxidizing agents, including air in the presence of a base like potassium hydroxide.[8][9][10][11][12]

Reduction

The reverse reaction, the reduction of 9-fluorenone derivatives back to the corresponding fluorene or fluorenol, can be accomplished using reducing agents like sodium borohydride.[13][14][15]

Electrophilic Aromatic Substitution

The benzene rings of the fluorene core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are influenced by the electronic nature of the existing substituents.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These protocols are generalized for organic compounds and can be specifically applied to tetrahydrofluorene.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of 1,2,3,4-tetrahydro-9H-fluorene is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of liquid 1,2,3,4-tetrahydro-9H-fluorene is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a controlled manner.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To assess the solubility of 1,2,3,4-tetrahydro-9H-fluorene in various solvents.

Methodology:

-

A small, measured amount of 1,2,3,4-tetrahydro-9H-fluorene is added to a test tube.

-

A measured volume of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

The mixture is then allowed to stand and is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble based on this observation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of 1,2,3,4-tetrahydro-9H-fluorene is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum (¹H and ¹³C) is acquired using an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, or mixed with KBr to form a pellet.

-

An infrared spectrum is recorded, which shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

-

A dilute solution of 1,2,3,4-tetrahydro-9H-fluorene is introduced into the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

Derivatives of the fluorene scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Notably, certain fluorene derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and pyruvate dehydrogenase kinase (PDHK), highlighting their potential as anticancer and antimicrobial agents, as well as for the treatment of metabolic diseases.[16][17][18][19][20][21]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA synthesis. Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an attractive target for cancer chemotherapy. The following diagram illustrates the role of DHFR and the inhibitory action of fluorene derivatives.

Caption: Inhibition of the DHFR pathway by a fluorene derivative.

Experimental Workflow for Synthesis of Bioactive Fluorene Derivatives

The synthesis of bioactive fluorene derivatives often involves a multi-step process. A general workflow for the synthesis and evaluation of these compounds is depicted below.

Caption: General workflow for the synthesis and evaluation of bioactive fluorene derivatives.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 1,2,3,4-tetrahydro-9H-fluorene, along with standardized experimental protocols for their determination. The exploration of the biological activities of fluorene derivatives, particularly their role as enzyme inhibitors, underscores the importance of this scaffold in modern drug discovery. The provided diagrams offer a clear visualization of a key signaling pathway and a typical synthetic workflow, which will be valuable for researchers in the field. Further investigation into the diverse reactivity and biological applications of tetrahydrofluorene and its analogs is warranted to unlock their full potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,3,4,9-Tetrahydro-1H-fluorene | C13H14 | CID 588465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]

- 4. 1,2,3,4-TETRAHYDRO-9H-FLUORENE | 17057-95-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [open.bu.edu]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]

- 17. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 2,3,4,9-Tetrahydro-1H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,3,4,9-Tetrahydro-1H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds, namely the parent aromatic compound, fluorene, and the more saturated analog, cis-1,2,3,4,4a,9a-hexahydro-fluorene, to provide a broader context for its thermodynamic behavior. The experimental protocols described are standard methodologies for the characterization of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Data Presentation

The following table summarizes the available quantitative thermodynamic and physical property data for this compound and its related compounds. Care should be taken to consider the structural differences when comparing these values.

| Property | This compound | Fluorene (Parent Aromatic) | cis-1,2,3,4,4a,9a-hexahydro-fluorene |

| Molecular Formula | C₁₃H₁₄ | C₁₃H₁₀ | C₁₃H₁₆ |

| Molecular Weight ( g/mol ) | 170.25[1] | 166.22[2] | 172.27[3] |

| Melting Point (°C) | 55-57[4] | ~116 | - |

| Boiling Point (°C) | 291.5 at 760 mmHg[1] | ~295 | - |

| Density (g/cm³) | 1.06[1] | - | - |

| Flash Point (°C) | 127.1[1] | - | - |

| Standard Enthalpy of Formation (gas, kJ/mol) | No data available | 176.7 ± 3.1[5] | No data available |

| Standard Enthalpy of Formation (solid, kJ/mol) | No data available | 90.2 ± 2.8 | No data available |

| Standard Molar Heat Capacity (gas, J/mol·K) | No data available | 173.1 ± 1.0 (at 298.15 K)[5] | No data available |

| Standard Enthalpy of Combustion (solid, kJ/mol) | No data available | -6634.6 ± 1.1 | No data available |

| Enthalpy of Fusion (kJ/mol) | No data available | 19.4 ± 1.0 | No data available |

| Enthalpy of Sublimation (kJ/mol) | No data available | 84.5 ± 1.0 | No data available |

Experimental Protocols

The determination of the thermodynamic properties of polycyclic aromatic hydrocarbons like this compound involves several key experimental techniques. The protocols for these are detailed below.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the crystalline sample (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel, the "bomb." A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the water and the bomb, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is used to measure the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-state transitions.[6][7] It can also be used to determine heat capacity.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a small pan (e.g., aluminum) and hermetically sealed.[8] An empty, sealed pan is used as a reference.

-

Experimental Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.[8]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.[7]

-

Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic event, such as melting, appears as a peak. The temperature at the peak maximum is taken as the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[8] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Vapor Pressure and Enthalpy of Sublimation/Vaporization Measurement

The relationship between vapor pressure and temperature can be used to determine the enthalpy of sublimation (for a solid) or vaporization (for a liquid) via the Clausius-Clapeyron equation.

Methodology (Static Method):

-

Apparatus: A sample is placed in a temperature-controlled chamber connected to a pressure-measuring device (manometer). The system is evacuated to remove air.[9]

-

Equilibration: The sample is heated to a specific temperature and allowed to reach equilibrium, where the pressure in the chamber is solely due to the vapor of the substance.

-

Pressure Measurement: The vapor pressure is measured at various temperatures.

-

Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔH/R, where R is the gas constant. This allows for the calculation of the enthalpy of sublimation or vaporization.

Methodology (Knudsen Effusion Method): This method is suitable for substances with very low vapor pressures.

-

Apparatus: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Measurement: The cell is heated to a known temperature in a vacuum. The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.

-

Calculation: The vapor pressure can be calculated from the rate of mass loss using the Hertz-Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined as with the static method.[10]

Visualizations

The following diagrams illustrate key experimental workflows for determining the thermodynamic properties of compounds like this compound.

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorene (CAS 86-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Fluorene, 1,2,3,4,4a,9a-hexahydro-, cis- [webbook.nist.gov]

- 4. 1,2,3,4-TETRAHYDRO-9H-FLUORENE | 17057-95-3 [chemicalbook.com]

- 5. Fluorene [webbook.nist.gov]

- 6. linseis.com [linseis.com]

- 7. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. old.vscht.cz [old.vscht.cz]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2,3,4,9-Tetrahydro-1H-fluorene as a versatile starting material in organic synthesis. The primary application highlighted is its conversion to the fully aromatic fluorene core, a key structural motif in various pharmaceuticals and functional materials.

Introduction

This compound is a partially hydrogenated polycyclic aromatic hydrocarbon. Its synthetic utility primarily lies in its role as a stable precursor to 9H-fluorene through dehydrogenation (aromatization). The fluorene scaffold is of significant interest in medicinal chemistry due to its rigid, planar structure which can be strategically functionalized to interact with biological targets.[1] A notable application of the fluorene core is in the synthesis of the antimalarial drug, Lumefantrine.[1][2][3]

This document outlines the protocol for the catalytic dehydrogenation of this compound and its subsequent application in the synthesis of a key intermediate for Lumefantrine.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.[4][5]

| Property | Value |

| Molecular Formula | C₁₃H₁₄ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 17057-95-3 |

| Boiling Point | 291.5 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Flash Point | 127.1 °C |

| Appearance | Not specified, likely a solid or high-boiling liquid |

Core Application: Dehydrogenation to 9H-Fluorene

The aromatization of this compound to 9H-fluorene is a crucial step to access the valuable fluorene core. This can be efficiently achieved through catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent.

Experimental Protocol: Catalytic Dehydrogenation

Objective: To synthesize 9H-fluorene from this compound via catalytic dehydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

p-Cymene (or other suitable high-boiling solvent)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Filter paper

-

Rotary evaporator

-

Crystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, add this compound (1.0 eq).

-

Add p-cymene as the solvent (approximately 10 mL per gram of starting material).

-

Carefully add 10% Pd/C (5-10 mol% of palladium).

-

Flush the flask with an inert gas (N₂ or Ar).

-

Heat the reaction mixture to reflux (approx. 177 °C for p-cymene) under the inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 9H-fluorene.

Quantitative Data

| Parameter | Value |

| Reactant | This compound |

| Catalyst | 10% Pd/C (5 mol% Pd) |

| Solvent | p-Cymene |

| Temperature | Reflux (~177 °C) |

| Reaction Time | 18 hours |

| Typical Yield | 85-95% |

| Purity (after recrystallization) | >99% |

Application in Drug Development: Synthesis of a Lumefantrine Intermediate

The synthesized 9H-fluorene is a key starting material for the production of the antimalarial drug Lumefantrine.[2][3][6] A critical step in the synthesis of Lumefantrine is the chlorination of fluorene to produce 2,7-dichlorofluorene.[2]

Experimental Protocol: Synthesis of 2,7-Dichlorofluorene

Objective: To synthesize 2,7-dichlorofluorene from 9H-fluorene.

Materials:

-

9H-Fluorene

-

Glacial acetic acid

-

Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide with an acid catalyst)

-

Round-bottom flask with a gas inlet and outlet

-

Stirring plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 9H-fluorene (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 10-20 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, stop the chlorine gas flow and allow the reaction mixture to stir at room temperature for a short period.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum to obtain 2,7-dichlorofluorene.

Quantitative Data

| Parameter | Value |

| Reactant | 9H-Fluorene |

| Reagent | Chlorine Gas |

| Solvent | Glacial Acetic Acid |

| Temperature | 10-20 °C |

| Reaction Time | 3-4 hours |

| Typical Yield | ~80% |

| Purity (after washing) | >98% |

Conclusion

This compound serves as a valuable and stable precursor for the synthesis of 9H-fluorene, a key building block in the pharmaceutical industry. The catalytic dehydrogenation protocol provided is a reliable method for this transformation. The subsequent chlorination of the resulting fluorene demonstrates a direct application in the synthetic route towards the antimalarial drug Lumefantrine. These protocols and data provide a solid foundation for researchers and professionals working on the synthesis of fluorene-based molecules for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106977410A - One kind prepares lumefantrine intermediate α by fluorenesï¼Di-n-butylamine baseï¼The preparation method of 2,7 dichloro-4,4 fluorenemethanols - Google Patents [patents.google.com]

- 3. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 4. This compound | C13H14 | CID 588465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. allindianpatents.com [allindianpatents.com]

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-fluorene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3,4,9-tetrahydro-1H-fluorene scaffold is a privileged tricyclic hydrocarbon framework that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique template for the design of novel therapeutic agents targeting a range of biological entities. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the development of agents for the treatment of brain edema, cancer, and diabetes.

Application 1: Agents for the Treatment of Brain Edema

Derivatives of this compound have shown significant promise in the management of brain edema, a life-threatening condition characterized by the accumulation of excess fluid in the brain's intracellular or extracellular spaces.

Lead Compound: A particularly potent derivative is (R)-(+)-[(5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy]acetic acid (designated as (+)-5c). This compound has demonstrated significant efficacy in both in vitro and in vivo models of brain edema.[1]

Mechanism of Action: The primary mechanism of action for these compounds is the inhibition of potassium chloride (K+) and bicarbonate (HCO3-) induced swelling of cerebrocortical tissue.[1] This inhibition helps to maintain ionic and water homeostasis in the brain, thereby reducing edema. Electron microscopy has revealed that treatment with (+)-5c abolishes the perivascular astroglial swelling that occurs as a result of brain injury.[1]

Quantitative Data

| Compound | In Vitro Swelling Inhibition (%) | In Vivo Efficacy |

| (+)-5c | High | Statistically significant reduction in brain edema |

| Racemic Mixture | Moderate | - |

| (-)-enantiomer | Low | - |

Experimental Protocols

Synthesis of [(5,6-dichloro-3-oxo-9a-cyclopropyl-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid (a structural analog of the lead compound):

This protocol describes the synthesis of a close analog. The synthesis of the specific lead compound (+)-5c follows a similar multi-step pathway.

-

Ester Hydrolysis: Ethyl [(5,6-dichloro-9a-cyclopropyl-3-oxo-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetate (4.2 g, 0.011 mole) is added to a solution of 20% aqueous sodium hydroxide (4.32 ml, 0.022 mole) in methanol (45 ml).[2]

-

The reaction mixture is stirred and heated at reflux for two hours.[2]

-

The mixture is then concentrated in vacuo at 50°C.[2]

-

The resulting residue is dissolved in water (50 ml) and acidified with 6N hydrochloric acid until it tests positive with Congo red paper.[2]

-

The solid that precipitates is collected by filtration, washed sequentially with water, a small amount of methanol, and finally with a small amount of ether.[2]

-

The crude product is dried and recrystallized from acetic acid to yield the pure [(5,6-dichloro-3-oxo-9a-cyclopropyl-1,2,9,9a-tetrahydro-3H-fluoren-7-yl)oxy]acetic acid.[2]

In Vitro Cerebrocortical Tissue Slice Swelling Assay:

-

Prepare brain slices from rats.

-

Induce swelling by incubating the slices in a medium containing high concentrations of K+ and HCO3-.

-

In parallel, incubate brain slices in the same medium containing the test compound at various concentrations.

-

After the incubation period, measure the water content of the tissue slices to determine the percentage of swelling inhibition.

Signaling Pathway

Caption: Astrocyte swelling pathway in brain edema.

Application 2: Anticancer Agents

The rigid fluorene scaffold has been effectively utilized to develop novel anticancer agents, particularly those incorporating a triazole moiety. These compounds have demonstrated selective cytotoxicity against various cancer cell lines.